(Rac)-Norcantharidin

Protein Phosphatase 2A Enzyme Inhibition IC50

Researchers requiring PP2A inhibition often find cantharidin's nephrotoxicity precludes in vivo studies. (Rac)-Norcantharidin (NCTD) resolves this with a 4-fold lower impact on cellular ATP while maintaining potent PP2A inhibition (IC50 ~3.0 μM). • In murine HepG2 xenograft, 2 mg/kg/day for 12 days prolonged survival by 65 days (P<0.0001). • Unlike cantharidin's cytostatic arrest, NCTD induces a cytotoxic program in hepatoma cells, enabling mechanistic apoptosis studies. Supplied with batch-specific QC documentation for reproducible research.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 5442-12-6
Cat. No. B1212189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Norcantharidin
CAS5442-12-6
Synonyms4,7-epoxyisobenzofuran-1,3-dione, hexahydro-, (3a-alpha, 4beta, 7beta, 7a-alpha)-
demethylcantharate
norcantharidin
norcantharidin, (3aalpha,4beta,7beta,7aalpha)-isomer
sodium norcantharidate
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1CC2C3C(C1O2)C(=O)OC3=O
InChIInChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2
InChIKeyJAABVEXCGCXWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PP2A/PP1 Inhibitor (Rac)-Norcantharidin


(Rac)-Norcantharidin (NCTD), the demethylated analog of the natural toxin cantharidin, is a synthetic, racemic compound that functions as a potent, semi-selective inhibitor of the serine/threonine protein phosphatases PP1 and PP2A [1]. Unlike its parent compound, which is derived from blister beetles (Mylabris), (Rac)-Norcantharidin is synthesized via demethylation, resulting in a simpler structure that retains the core 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride pharmacophore while eliminating the methyl groups at positions 1 and 2 [2]. This structural modification is the primary driver of its distinct pharmacological and toxicological profile, which forms the basis of its value in both research and clinical applications.

Pathway Target PP2A/PP1 serine/threonine phosphatase inhibition with reported PP2A bias
Structural Class Synthetic racemic norcantharidin scaffold; simplified demethylated analog
Assay Compatibility Lower cytotoxicity permits wider experimental window in cell-based assays

Non-Substitutability of (Rac)-Norcantharidin


In-class substitution of (Rac)-Norcantharidin with cantharidin, endothall, or structurally modified analogs is not functionally equivalent due to profound differences in target selectivity, cellular mechanism of action, and in vivo tolerability. Cantharidin, while a more potent inhibitor of PP2A, induces severe nephrotoxicity and hepatotoxicity that preclude its use beyond certain in vitro models, as demonstrated by its 4-fold greater depletion of cellular ATP and lower IC50 in renal cell viability assays [1]. Furthermore, a direct comparative study across 72 cancer cell lines revealed that the sensitivity trends for cantharidin and norcantharidin do not correlate well, and the two compounds induce distinct modes of cell death (cytostatic vs. cytotoxic) even within the same cell line [2]. Attempts to substitute with synthetic analogs often result in a shift toward PP1 selectivity, as simple modifications to the anhydride moiety of norcantharidin can produce a 7-fold improvement in PP1 versus PP2A selectivity, fundamentally altering the biological outcome [3]. Therefore, the specific combination of PP2A-biased inhibition, reduced off-target toxicity, and unique cellular engagement profiles means that generic substitution will not replicate the experimental or therapeutic outcomes associated with (Rac)-Norcantharidin.

Cantharidin or endothall
Higher nephro/hepatotoxicity and distinct cell death mode (cytostatic vs. cytotoxic) may shift experimental outcomes.
Synthetic norcantharidin analogs
Simple anhydride modifications can reverse PP1/PP2A selectivity, altering downstream signaling readouts.
Other phosphatase inhibitors
Different target profiles (e.g., calcineurin, PP2B) will not replicate PP2A-biased pathway modulation.

Product-Specific Evidence for (Rac)-Norcantharidin


PP2A Inhibition Potency and Selectivity Ratio

In a direct enzymatic assay, (Rac)-Norcantharidin exhibits potent inhibition of PP2A with an IC50 of 3.0 ± 0.4 μM, demonstrating approximately 3-fold selectivity for PP2A over PP1 (IC50 = 9.0 ± 1.4 μM) [1]. This contrasts sharply with cantharidin, which is a more potent but less selective inhibitor, and with synthetic norcantharidin analogs such as compound 23, which display a 7-fold improvement in PP1 versus PP2A selectivity [2]. These data establish the specific selectivity profile of the unmodified (Rac)-Norcantharidin scaffold as a reference point for research applications.

PP2A Inhibition & Selectivity
Head-to-head
PP2A IC50 3.0 ± 0.4 µM
3-fold over PP1 (9.0 µM)
Defines PP2A-biased inhibition profile for signaling studies
Analog 23 reverses selectivity; recombinant PP1/PP2A assay
Protein Phosphatase 2A Enzyme Inhibition IC50

Reduced Cytotoxicity in Renal and Immune Cells

A direct comparative study in RAW 264.7 macrophages demonstrated that the half-maximal inhibitory concentration (IC50) for cell viability was significantly lower for cantharidin than for norcantharidin, indicating that cantharidin is more cytotoxic [1]. Furthermore, cantharidin caused a 4-fold greater depletion of intracellular ATP levels compared to norcantharidin after a 24-hour incubation period [1]. This finding is corroborated by data in LLC-PK1 renal proximal tubule cells, where similar trends in reduced toxicity were observed for norcantharidin [1].

Cellular ATP Preservation
Head-to-head
Up to 4× lower ATP depletion vs. cantharidin
Supports wider assay window in sensitive cell models
RAW 264.7 macrophages, LLC-PK1 proximal tubule cells
Nephrotoxicity Cytotoxicity Safety Profile

Distinct Growth Inhibition Mode in HepG2 Cells

While both compounds inhibit the growth of HepG2 liver cancer cells, they do so through fundamentally different mechanisms. Flow cytometry-based analysis revealed that cantharidin primarily exerts a cytostatic effect, whereas norcantharidin induces a cytotoxic effect leading to cell death [1]. This difference in the mode of growth inhibition was not predictable based solely on IC50 values and highlights a functional divergence in their cellular engagement [1].

Mode of Growth Inhibition
Head-to-head
Norcantharidin: cytotoxic
Cantharidin: cytostatic
Mechanistic divergence informs cell death pathway selection
HepG2 cells by DNA content flow cytometry
Hepatocellular Carcinoma Mechanism of Action Cytostatic vs. Cytotoxic

In Vivo Survival Benefit in HepG2 Xenograft

In a study using HepG2 tumor-bearing nude mice, treatment with norcantharidin (2 mg/kg, i.p., daily for 12 days) significantly slowed tumor growth and prolonged survival. The mean survival time for the untreated control group was 129 days, which was significantly extended to 194 days (P<0.0001) in the norcantharidin-treated group [1]. It is notable that the in vitro IC50 of norcantharidin against HepG2 cells is relatively high (1900 μM), yet it still produced a robust in vivo survival benefit, underscoring the importance of its unique in vivo pharmacodynamics [1].

In Vivo Survival Extension
Model context
Mean survival: 129 → 194 days
(P < 0.05, 50% increase)
Model-response endpoint context in HepG2 xenograft
2 mg/kg i.p. daily × 12 days, nude mouse model
In Vivo Efficacy Xenograft Model Survival Prolongation

Application Scenarios for (Rac)-Norcantharidin


PP2A Signaling with Reduced Cytotoxicity

In cellular signaling studies focused on PP2A, cantharidin's potent cytotoxicity often narrows the experimental window, leading to acute cell death that can mask or confound the specific molecular readouts. (Rac)-Norcantharidin is the preferred tool for these applications, as it maintains potent PP2A inhibition (IC50 ~3.0 μM) while exhibiting significantly lower cytotoxicity, as demonstrated by its 4-fold lower impact on cellular ATP levels compared to cantharidin [1]. This allows for prolonged exposure times and clearer dissection of PP2A's role in processes like cell cycle regulation and apoptosis.

In Vivo Oncology: Tolerable PP2A Inhibitor

For preclinical oncology studies in murine models, cantharidin is largely unusable due to severe systemic toxicity. (Rac)-Norcantharidin offers a validated alternative with an established in vivo efficacy and toxicity profile. Studies have shown that a regimen of 2 mg/kg daily for 12 days is well-tolerated and can significantly prolong survival in a HepG2 xenograft model by 65 days (from 129 to 194 days, P<0.0001) [2]. More recent toxicology studies have defined its LD50 values in mice, providing a quantitative framework for dose selection in future studies [3].

Mechanisms of Cytostasis vs. Cytotoxicity in Liver Cancer

In hepatocellular carcinoma research, the choice between cantharidin and (Rac)-Norcantharidin is not one of simple potency but of biological outcome. A direct comparison in HepG2 cells established that cantharidin induces a cytostatic arrest, while norcantharidin triggers a cytotoxic, cell death program [4]. Therefore, researchers specifically investigating the mechanisms of PP2A-inhibitor-induced cytotoxicity in liver cancer must use norcantharidin as their primary agent to elicit the correct cellular response.

Application
Selection Property
Validation Focus
PP2A signaling studies
Reduced non-specific cytotoxicity vs. typical phosphatase inhibitors
Cell viability and ATP depletion endpoints
In vivo tumor model research
Tolerated dosing profile in murine models
Xenograft survival endpoint and model-response monitoring
Hepatocellular carcinoma mechanism studies
Cytotoxic mode of action (cell death induction)
Apoptosis and cell cycle arrest endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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